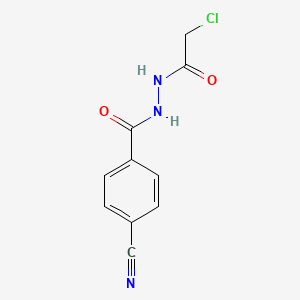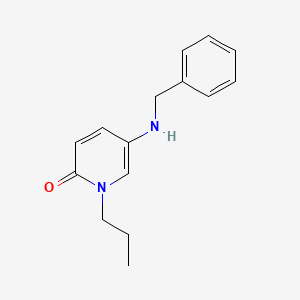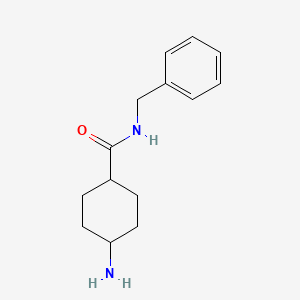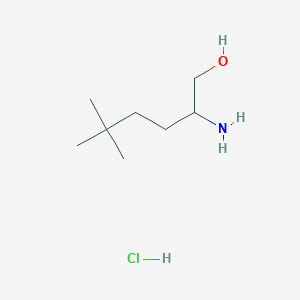
5-(2,3-Dimethylphenyl)pyridin-2-amine
Descripción general
Descripción
5-(2,3-Dimethylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-(2,3-Dimethylphenyl)pyridin-2-amine consists of a pyridine ring attached to a phenyl ring with two methyl groups at the 2nd and 3rd positions . The nitrogen atom in the pyridine ring is also attached to an amine group .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Enantioselective Michael Addition : Chiral amines, including those with dimethylphenyl motifs, catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This organocatalytic reaction yields optically active substituted 5-keto aldehydes, demonstrating the utility of chiral amines in asymmetric synthesis (Melchiorre & Jørgensen, 2003).
- Multicomponent Synthesis : Novel synthesis methods utilizing pyridine-pyrimidines and their bis-derivatives catalyzed by ionic liquids show the versatility of dimethylphenyl-pyridine derivatives in facilitating complex organic reactions, leading to efficient and reusable catalyst systems (Rahmani et al., 2018).
Material Science and Chemistry
- Surface Functionalization : The study of pyrogallol 2-aminoethane, a compound with primary amine and pyrogallol groups, demonstrates material-independent surface functionalization capabilities. Such functionalities are critical for developing medical devices, drug delivery systems, and energy storage devices (Hong et al., 2014).
- Polymerization Catalyst Systems : Research on polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride highlights the role of aminopyridines in catalyzing polymer synthesis. The efficiency of these catalyst systems is crucial for producing high-quality polymers with potential applications in various industries (Kim et al., 2018).
Spectroscopy and Structural Analysis
- Spectroscopic and Structural Characterization : The synthesis and characterization of 3,5-bis(2,5-dimethylphenyl)pyridine provide insights into its structural, electronic, and bioactive properties. Such detailed analyses are foundational for further applications in materials science and biological activity studies (Akram et al., 2020).
Propiedades
IUPAC Name |
5-(2,3-dimethylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-4-3-5-12(10(9)2)11-6-7-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOBNMGODHNQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CN=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)



![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
